molecular formula C16H14BrN3O3S B11564053 N'-[(E)-(3-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide

Cat. No.: B11564053
M. Wt: 408.3 g/mol
InChI Key: FUGZTLFLHYVZQK-GIJQJNRQSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a nitrobenzyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of ethyl acetate with hydrazine hydrate to form acetohydrazide.

    Introduction of the sulfanyl group: The acetohydrazide is then reacted with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the sulfanyl group.

    Formation of the imine: Finally, the compound is formed by reacting the intermediate with 3-bromobenzaldehyde under acidic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

    Substitution: The hydrazide moiety can undergo acylation reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of substituted bromophenyl derivatives.

    Substitution: Various acylated hydrazide derivatives.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or bacterial infections.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating enzyme inhibition or protein binding due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and nitrobenzyl groups can participate in binding interactions, while the hydrazide moiety can form covalent bonds with target molecules, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromophenyl)methylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide
  • N’-[(E)-(3-bromophenyl)methylidene]-2-[(4-ethoxyphenyl)sulfanyl]acetohydrazide
  • N’-[(E)-(3-bromophenyl)methylidene]-2-[(4-hydroxyphenyl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide is unique due to the presence of both a bromophenyl and a nitrobenzyl group, which confer distinct electronic and steric properties. These features make it particularly suitable for specific applications in medicinal chemistry and materials science, where such properties are desirable.

Properties

Molecular Formula

C16H14BrN3O3S

Molecular Weight

408.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H14BrN3O3S/c17-14-3-1-2-13(8-14)9-18-19-16(21)11-24-10-12-4-6-15(7-5-12)20(22)23/h1-9H,10-11H2,(H,19,21)/b18-9+

InChI Key

FUGZTLFLHYVZQK-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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